BENGHE Foundational & Exploratory

Check Availability & Pricing

The Chemical Reactivity of 4-Nitrosophenol: An
In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Nitrosophenol

Cat. No.: B094939

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 4-
nitrosophenol, a versatile organic compound with significant applications in chemical
synthesis. The document delves into its synthesis, tautomeric nature, and key reactions,
including oxidation, reduction, and cycloadditions. Detailed experimental protocols, quantitative
data, and visual representations of reaction pathways are presented to serve as a practical
resource for laboratory and research applications.

Introduction

4-Nitrosophenol (p-nitrosophenol) is an aromatic compound characterized by a hydroxyl
group and a nitroso group substituted at the para positions of a benzene ring. It exists in a
tautomeric equilibrium with its quinone monoxime form. This dual reactivity makes it a valuable
intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1]
Understanding its chemical behavior is crucial for its effective utilization in organic synthesis
and drug development.

Physicochemical Properties

4-Nitrosophenol is typically a pale-yellow orthorhombic crystalline solid.[1][2] It is moderately
soluble in water and soluble in various organic solvents.[2] A summary of its key physical and
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chemical properties is provided in Table 1.

Property Value Reference(s)
Molecular Formula CeHsNO:2

Molecular Weight 123.11 g/mol [2]

Melting Point 125-144 °C (decomposes) [3114]

pKa 6.2 - 6.48 [5]

UV max (Methanol) 303 nm [6]

Solubility in Water <0.1 g/100 mL at 21 °C [3]

Table 1: Physicochemical Properties of 4-Nitrosophenol

Tautomerism

A key feature of 4-nitrosophenol's reactivity is its existence in a tautomeric equilibrium with p-
benzoquinone monoxime. In solution and in the solid state, the equilibrium largely favors the
quinonoid form.[7][8] This tautomerism is crucial as it influences the molecule's spectroscopic
properties and its reactivity in various chemical transformations. The greater stability of the
guinone monoxime form is attributed to the higher binding affinity of the proton to the oxime
nitrogen compared to the phenolic oxygen.[9]

4-Nitrosophenol p-Benzoquinone Monoxime

< Equilibrium

|
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Caption: Tautomeric equilibrium between 4-nitrosophenol and p-benzoquinone monoxime.

Synthesis of 4-Nitrosophenol
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Nitrosation of Phenol

A common and efficient method for the synthesis of 4-nitrosophenol is the direct nitrosation of
phenol using dinitrogen trioxide (N203).

Caption: Workflow for the synthesis of 4-nitrosophenol via nitrosation of phenol.

Experimental Protocol: Synthesis from Phenol

This protocol is adapted from a patented procedure for the synthesis of 4-nitrosophenol.[10]

Materials:

Phenol (94.11 g, 1 mol)

 Dinitrogen trioxide (N20s), liquid (600 mmol)
» Deionized water

e 2.0 L reaction vessel

e Stirring apparatus

e Cooling bath (ice/water)

« Filtration apparatus (glass filter)

Drying oven
Procedure:

e Prepare a 0.5 M solution of phenol by dissolving 94.11 g of phenol in water to a final volume
of 2.0 L in the reaction vessel.

o Cool the phenol solution to 0 °C using an ice bath with continuous stirring.

e Slowly add 600 mmol of liquid dinitrogen trioxide to the cooled phenol solution over a period
of 5 hours. Maintain the temperature at 0 °C throughout the addition.
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Dry the product in an oven at 50 °C.

A brown precipitate of 4-nitrosophenol will form.

After the addition is complete, isolate the precipitate by filtration through a glass filter.

Wash the collected solid with 200 mL of cold (0 °C) water.

Expected Yield: Approximately 70 mol% (around 85.66 g).[10]

Chemical Reactivity
Reduction

4-Nitrosophenol can be readily reduced to 4-aminophenol, a valuable intermediate in the

pharmaceutical industry, particularly for the synthesis of paracetamol (acetaminophen).

4-Nitrosophenol

Reduction
(e.g., Hz2, Pd/C)
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Acetylation

(Acetic Anhydride)
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Caption: Reduction of 4-nitrosophenol to 4-aminophenol and subsequent acetylation to
paracetamol.

Experimental Protocol: Reduction to N-acetyl-4-
aminophenol

This one-pot procedure describes the reduction of 4-nitrosophenol and subsequent
acetylation to form N-acetyl-4-aminophenol (paracetamol).[10]

Materials:

4-Nitrosophenol (87.8 g)

e Methanol (878 mL)

e Acetic anhydride (Ac20, 2.0 equivalents)

e 5 wt% Palladium on carbon (Pd/C) (4.39 g)
e Hydrogen (Hz) gas

» High-pressure reaction vessel (autoclave)
« Filtration apparatus

Procedure:

Dissolve 87.8 g of 4-nitrosophenol in 878 mL of methanol to create an 11 wt% solution in
the high-pressure reaction vessel.

To this solution, add 2.0 equivalents of acetic anhydride and 4.39 g of 5 wt% Pd/C.

Pressurize the vessel with hydrogen gas to 20 bar.

Heat the mixture to 50 °C and stir for 1 hour.

Monitor the reaction for complete conversion.
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 After the reaction is complete, cool the vessel and carefully release the hydrogen pressure.
e Remove the catalyst by filtration.
e The resulting filtrate contains N-acetyl-4-aminophenol.

Expected Purity: >98.5% N-acetyl-4-aminophenol.[10]

Oxidation

The oxidation of 4-nitrosophenol can lead to various products, including p-benzoquinone. This
transformation is of interest for the synthesis of quinone-based compounds. While specific
yields for the oxidation of 4-nitrosophenol are not readily available in the searched literature,
general methods for the oxidation of phenols can be adapted. One such method involves the
use of Fremy's salt (potassium nitrosodisulfonate).

General Experimental Protocol: Oxidation using Fremy's
Salt

This is a general procedure for the oxidation of phenols to p-quinones using Fremy's salt.[6]

Materials:

4-Nitrosophenol

e Fremy's salt (potassium nitrosodisulfonate)

e Suitable solvent (e.g., water, acetone, or a mixture)
o Buffer solution (e.g., phosphate buffer)

» Reaction vessel

e Stirring apparatus

Procedure:
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e Dissolve the 4-nitrosophenol in a suitable solvent system, which may include a buffer to
maintain an appropriate pH.

e Prepare a solution of Fremy's salt.

e Add the Fremy's salt solution to the 4-nitrosophenol solution with vigorous stirring. The
reaction is often carried out at or below room temperature.

e The reaction progress can be monitored by observing the disappearance of the purple color
of the Fremy's radical.

e Upon completion, the p-benzoquinone product can be extracted with an organic solvent
(e.g., diethyl ether or dichloromethane).

e The organic extracts are then washed, dried, and the solvent is evaporated to yield the crude
product.

 Purification can be achieved by chromatography or recrystallization.

Note: The stoichiometry typically involves 2 equivalents of Fremy's salt for each equivalent of
the phenol.[6]

Cycloaddition Reactions (Hetero-Diels-Alder)

The nitroso group in 4-nitrosophenol can act as a dienophile in hetero-Diels-Alder reactions
with conjugated dienes. This [4+2] cycloaddition leads to the formation of 3,6-dihydro-2H-1,2-
oxazine derivatives, which are valuable heterocyclic scaffolds in organic synthesis.[11]
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Product [4+2] Cycloaddition

Click to download full resolution via product page

Caption: Hetero-Diels-Alder reaction of 4-nitrosophenol with a conjugated diene.

General Experimental Protocol: Hetero-Diels-Alder
Reaction

While a specific protocol for 4-nitrosophenol was not found, this general procedure for the
reaction of nitrosoarenes with dienes can be adapted.

Materials:

4-Nitrosophenol (dienophile)

o Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene, 4 equivalents)
o Palladium catalyst (e.g., Pd(OAc)z2)

» Ligand (e.g., phenanthroline)

» Carbon monoxide source (e.g., phenyl formate, 2.2 mmol)

o Base (e.g., triethylamine, 0.27 mmol)

e Solvent (e.g., toluene)
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e Pressure tube

Procedure:

In a pressure tube, combine the palladium catalyst, ligand, 4-nitrosophenol, conjugated
diene, carbon monoxide source, base, and solvent.

Seal the tube and heat the reaction mixture (e.g., to 140 °C).

Stir the reaction for a specified time (e.g., 6 hours).

After cooling, the reaction mixture can be purified by chromatography to isolate the 3,6-
dihydro-2H-1,2-oxazine product.

Note: This reaction often proceeds with high regioselectivity, which is influenced by the
substituents on both the diene and the nitroso compound.[11]

Spectroscopic Data

A summary of the available spectroscopic data for 4-nitrosophenol is presented in Table 2.
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Chemical Shifts (8) /
Technique Solvent Wavenumber (cm~1)  Reference(s)
and Assignments

13.0 (s, 1H, -OH),
1H NMR DMSO-ds 7.66 (d, 2H, Ar-H),
6.63 (d, 2H, Ar-H)

Not explicitly assigned
13C NMR DMSO-de in the provided search
results.

Key absorptions
expected for O-H,
N=0, and C=C
(aromatic) stretching.
FT-IR KBr pellet -
Specific peak
assignments were not
detailed in the search

results.

Table 2: Spectroscopic Data for 4-Nitrosophenol

Safety and Handling

4-Nitrosophenol is a hazardous substance and should be handled with appropriate safety
precautions. It is flammable and poses a fire and explosion risk, especially when heated or in
contact with acids and alkalis.[1] It is also an irritant and a sensitizer, and many nitroso
compounds are considered potential carcinogens.[1] Always consult the Safety Data Sheet
(SDS) before handling this chemical and use appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated
fume hood.

Conclusion

4-Nitrosophenol exhibits a rich and diverse chemical reactivity, primarily governed by its
tautomeric equilibrium with p-benzoquinone monoxime and the presence of the reactive nitroso
and hydroxyl functional groups. Its utility as a precursor in the synthesis of pharmaceuticals and
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dyes underscores the importance of understanding its chemical behavior. This guide has
provided a detailed overview of its synthesis, key reactions, and relevant experimental
protocols, offering a valuable resource for chemists in research and development. Further
investigation into its cycloaddition reactions and the quantitative aspects of its oxidation would
be beneficial for expanding its synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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